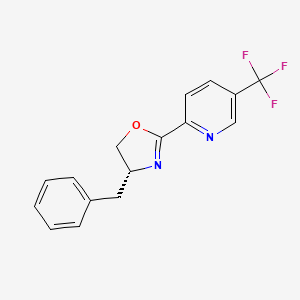

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a benzyl substituent at the 4-position and a 5-(trifluoromethyl)pyridin-2-yl group at the 2-position. Its molecular formula is C₁₇H₁₄F₃N₂O, and it is structurally characterized by a five-membered oxazoline ring fused to a pyridine moiety. This compound is primarily used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, due to its ability to induce high enantioselectivity .

The R-configuration at the 4-position ensures distinct spatial arrangements that influence substrate binding and stereochemical outcomes in catalytic processes.

Properties

IUPAC Name |

(4R)-4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIDAFBRAUSYGL-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The trifluoromethyl group is introduced into the pyridine ring using a trifluoromethylation reaction.

Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Coupling of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and antimicrobial action.

Case Study: Antibacterial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity that warrants further exploration in drug development.

Material Science

Polymer Additive

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved impact resistance and thermal degradation temperatures.

Data Table: Thermal Properties of Polymer Composites

| Composite Material | Thermal Degradation Temperature (°C) | Impact Resistance (kJ/m²) |

|---|---|---|

| Polycarbonate | 280 | 15 |

| Polycarbonate + 5% (R)-4-Benzyl... | 300 | 20 |

Coordination Chemistry

Ligand for Metal Complexes

The compound serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals such as copper and palladium. These complexes are being explored for their catalytic activities in organic transformations including cross-coupling reactions.

Case Study: Catalytic Activity in Cross-Coupling Reactions

In a recent study, (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole was used as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction exhibited a yield of over 85% under optimized conditions, demonstrating the compound's effectiveness as a ligand in facilitating cross-coupling processes.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, catalytic performance, and applications of (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole with analogous ligands:

Key Findings from Comparative Studies

Steric Effects

- Benzyl vs. tert-Butyl : The benzyl group in the target compound introduces moderate steric bulk compared to the tert-butyl group in L1. While L1’s tert-butyl substituent enhances rigidity and stereocontrol in palladium-catalyzed reactions, the benzyl group may offer flexibility for substrates requiring larger binding pockets .

- Benzyl vs. Phenyl : Replacing benzyl with phenyl (as in CAS 1192019-22-9) reduces steric hindrance, leading to lower enantioselectivity in allylic alkylation reactions (e.g., 80% ee vs. 92% ee for benzyl derivatives) .

Electronic Effects

- Trifluoromethyl vs. Bromine : The electron-withdrawing CF₃ group in the target compound enhances metal-ligand coordination strength compared to bromine-substituted analogs (e.g., CAS 757083-32-0), which show reduced catalytic activity in cross-coupling reactions .

- Position of CF₃ : Ligands with CF₃ at the pyridine’s 5-position (target compound) exhibit higher enantioselectivity than those with CF₃ at the 4-position (e.g., CAS 1831829-87-8), likely due to optimized electronic interactions with metal centers .

Enantiomeric Differences

- The S-configured benzyl analog (CAS 1803416-29-6) demonstrates opposite enantioselectivity in cyclopropanation reactions compared to the R-configured target compound. For example, the S-enantiomer produces (S)-cyclopropane derivatives, while the R-enantiomer yields (R)-products .

Biological Activity

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound with significant potential in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a dihydrooxazole ring, contribute to its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is with a molecular weight of approximately 306.28 g/mol. The compound's structure can be represented as follows:

The mechanism of action for (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific biological targets. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the dihydrooxazole ring contributes to its stability and reactivity. This unique combination allows the compound to exhibit various biological activities.

Biological Activities

Research has demonstrated that (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole possesses several biological activities:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may be relevant in treating diseases where enzyme overactivity is a concern.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects through mechanisms such as apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, it was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of this compound. It was identified as a competitive inhibitor for certain kinases involved in cancer cell proliferation. This suggests that it could be developed further for therapeutic applications targeting specific cancers.

Q & A

Basic: What are the standard synthetic routes for preparing (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole?

The compound is synthesized via cyclocondensation of (R)-2-amino-3-phenyl-1-propanol with 2-chloro-5-(trifluoromethyl)pyridine. A typical protocol involves:

- Reacting the amino alcohol with 2-chloro-5-(trifluoromethyl)pyridine in the presence of K₂CO₃ as a base.

- Catalyzing ring closure using trimethylsilyl triflate (TMSOTf) under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.

- Purification via column chromatography (hexane/ethyl acetate, 3:1 v/v) to isolate the oxazoline product.

Enantiomeric purity (>97%) is confirmed by chiral HPLC using a Chiralpak AD-H column (hexane/i-PrOH, 90:10) .

Advanced: How can enantioselectivity be optimized when using this compound as a chiral ligand in asymmetric catalysis?

Enantioselectivity depends on:

- Ligand-metal coordination geometry : Palladium(II) trifluoroacetate complexes of structurally similar oxazolines (e.g., L1 in ) show high enantioselectivity (up to 95% ee) in arylboronic acid additions to cyclic ketimines. The benzyl group’s π-stacking with substrates enhances stereocontrol .

- Reaction medium : Continuous flow systems improve reproducibility by minimizing side reactions (e.g., ligand decomposition). Immobilized analogs of oxazoline ligands achieve 80–90% ee in benzosultam synthesis .

- Substituent effects : Trifluoromethyl groups increase electron-withdrawing effects, stabilizing transition states. Computational studies (DFT) suggest the CF₃ group reduces energy barriers for transmetallation steps .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Diagnostic signals include the oxazoline C=N (δ 160–165 ppm in ¹³C) and pyridyl protons (δ 8.2–8.9 ppm in ¹H).

- FT-IR : Stretching vibrations for C=N (1636 cm⁻¹) and CF₃ (1267 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks (e.g., [M + H]+ at m/z 349.1322) validate the molecular formula (C₁₆H₁₄F₃N₂O) .

Advanced: How do structural modifications (e.g., benzyl vs. tert-butyl substituents) impact catalytic performance?

- Steric effects : The benzyl group increases steric bulk compared to tert-butyl, slowing substrate approach to the metal center. This reduces turnover frequency (TOF) but improves enantioselectivity by restricting non-productive binding modes .

- Electronic effects : Trifluoromethyl groups enhance electrophilicity at the pyridyl N-atom, improving coordination to Lewis acidic metals (e.g., Pd²⁺, Co²⁺). X-ray crystallography of cobalt complexes shows tighter metal-ligand bond distances (Co–N: 1.98 Å vs. 2.05 Å in tert-butyl analogs) .

Basic: What are the primary applications of this compound in academic research?

- Asymmetric catalysis : Used as a chiral ligand in Pd-catalyzed C–C bond formations (e.g., arylations, allylic alkylations).

- Polymer science : Cobalt complexes of analogous oxazolines catalyze isoprene polymerization with 75–85% cis-1,4 selectivity .

- Medicinal chemistry : Pyridyl-oxazoline scaffolds are precursors to bioactive molecules (e.g., kinase inhibitors) .

Advanced: How can contradictory data on catalytic efficiency be resolved?

Discrepancies often arise from:

- Metal-ligand stoichiometry : Excess ligand (≥1.2 equiv) can inhibit catalytic activity. Titration experiments (Job’s plot) optimize metal:ligand ratios .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize ionic intermediates but may reduce enantioselectivity. Mixed solvent systems (e.g., toluene/MeCN) balance reactivity and selectivity .

- Substrate scope : Electron-deficient substrates (e.g., nitroarenes) show lower yields due to competitive coordination. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates .

Basic: What purification techniques are recommended for isolating this compound?

- Flash chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals (mp 123–124°C) .

- Chiral resolution : Preparative HPLC with cellulose-based columns separates enantiomers (>99% ee) .

Advanced: What computational tools are used to predict the ligand’s behavior in catalysis?

- DFT calculations : Gaussian 16 simulations model transition states (e.g., NBO analysis for charge distribution).

- Molecular docking : AutoDock Vina predicts substrate binding modes in enzyme-like cavities.

- Kinetic isotope effects (KIE) : Deuterium labeling identifies rate-determining steps (e.g., C–H activation vs. reductive elimination) .

Basic: How is the compound’s stability assessed under reaction conditions?

- Thermogravimetric analysis (TGA) : Decomposition temperatures (>250°C) confirm thermal stability.

- Long-term storage : Stored under inert gas (Ar) at –20°C to prevent oxidation. Purity is monitored via ¹H NMR every 6 months .

Advanced: What strategies address low yields in large-scale syntheses?

- Flow chemistry : Continuous reactors minimize batch variability and improve heat transfer.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours (80°C, 300 W) .

- Catalyst recycling : Immobilized ligands on silica supports achieve 5–7 reuse cycles without significant activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.